3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is an organic compound that belongs to the class of amides It features a brominated aromatic ring, a methoxy group, and a cyanomethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Cyanomethylation: The brominated intermediate is then subjected to cyanomethylation, where a cyanomethyl group is introduced.
Amidation: Finally, the cyanomethylated intermediate undergoes amidation to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(5-Bromo-2-hydroxyphenyl)-N-(cyanomethyl)propanamide.
Reduction: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamine.
Substitution: 3-(5-Substituted-2-methoxyphenyl)-N-(cyanomethyl)propanamide.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The cyanomethyl group may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- 3-(5-Bromo-2-methoxyphenyl)-1-cyclopropyl-2-propen-1-one
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of various organic molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDRHLSMNRGBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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